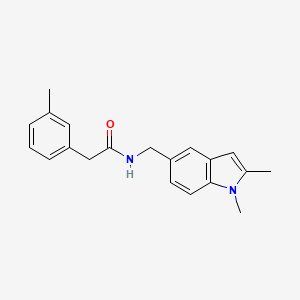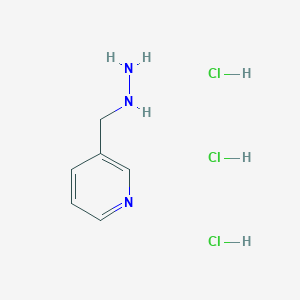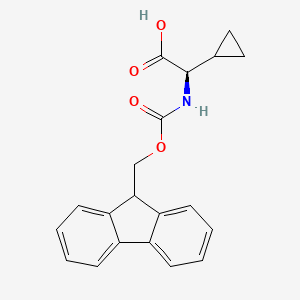
Fmoc-D-cyclopropylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-cyclopropylglycine: is an organic compound widely used in peptide synthesis. It is characterized by its molecular formula C20H19NO4 and a molecular weight of 337.37 g/mol . This compound appears as a white solid and is soluble in organic solvents such as dimethyl sulfoxide and N,N-dimethylformamide . It is primarily utilized as a protecting group for the amino acid carboxyl group during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: A common method for synthesizing Fmoc-D-cyclopropylglycine involves the reaction of cyclopropylaminopropionic acid with N-hydroxysuccinimide (Fmoc-OSu), followed by deprotection to obtain the final product . The reaction typically occurs under mild conditions, ensuring the integrity of the cyclopropyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated solid-phase peptide synthesis techniques is common in industrial settings to streamline production and ensure consistency .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-cyclopropylglycine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the cyclopropyl group, although it is less common due to the stability of the cyclopropyl ring.
Reduction: Reduction reactions are typically avoided to maintain the integrity of the cyclopropyl group.
Substitution: The compound can participate in substitution reactions, particularly during peptide coupling processes.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents are used to avoid disrupting the cyclopropyl ring.
Reduction: Reducing agents are generally avoided.
Major Products Formed: The major products formed from these reactions are typically modified peptides or polypeptides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Fmoc-D-cyclopropylglycine is extensively used in the synthesis of peptides and polypeptides. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptide chains .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help elucidate the structure and function of various biological molecules .
Medicine: this compound is used in the development of peptide-based therapeutics. Its stability and compatibility with biological systems make it an ideal candidate for drug design and delivery .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels for tissue engineering and drug delivery systems .
Mechanism of Action
The mechanism of action of Fmoc-D-cyclopropylglycine primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino acid carboxyl group during peptide chain assembly, preventing unwanted side reactions . The Fmoc group is removed under basic conditions, typically using piperidine in dimethylformamide, allowing the peptide chain to elongate .
Comparison with Similar Compounds
- Fmoc-L-cyclopropylglycine
- Fmoc-D-alanine
- Fmoc-D-valine
Comparison: Fmoc-D-cyclopropylglycine is unique due to the presence of the cyclopropyl group, which imparts rigidity and stability to the peptide chain. This distinguishes it from other similar compounds like Fmoc-L-cyclopropylglycine, which has a different stereochemistry, and Fmoc-D-alanine and Fmoc-D-valine, which lack the cyclopropyl group .
Conclusion
This compound is a versatile compound with significant applications in peptide synthesis, biological research, medicine, and industry. Its unique chemical properties and stability make it an invaluable tool in the development of complex peptides and peptide-based materials.
Properties
IUPAC Name |
(2R)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLZBPTXRMNAFP-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methylpyridin-1-ium chloride hydrochloride](/img/structure/B2703911.png)
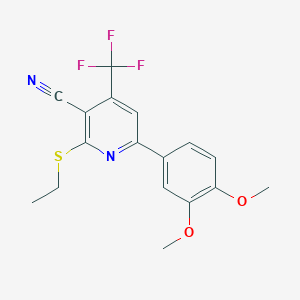
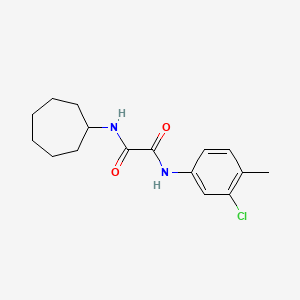
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2703920.png)
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide](/img/structure/B2703921.png)

![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2703923.png)
![N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzenesulfonamide](/img/structure/B2703924.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}-2-methylbut-3-en-2-ol](/img/structure/B2703925.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2703926.png)
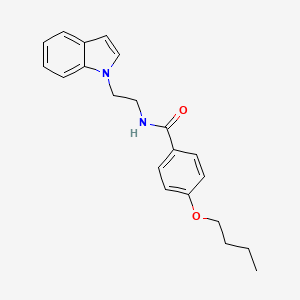
![5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2703928.png)
